molecular formula C11H18O6S3 B167835 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) CAS No. 10193-98-3

2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)

Cat. No. B167835
CAS RN: 10193-98-3
M. Wt: 342.5 g/mol
InChI Key: OMGUQSBVDSVSQB-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 105842


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-mercaptoacetic acid with 2,2-bis(mercaptoacetyl)oxy -methyl-1,3-propanediol. The resulting compound is a bis(mercaptoacetate) derivative of the propanediol backbone .


Molecular Structure Analysis

The molecular structure consists of two propanediol units linked by bis(mercaptoacetate) bridges. The mercapto groups provide reactivity and play a crucial role in its properties .


Chemical Reactions Analysis

The compound can participate in various reactions, including thiol-disulfide exchange reactions due to the mercapto groups. It may also be involved in polymerization reactions as an intermediate or auxiliary agent .


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.505

Safety And Hazards

properties

IUPAC Name

[2-methyl-3-(2-sulfanylacetyl)oxy-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S3/c1-11(5-15-8(12)2-18,6-16-9(13)3-19)7-17-10(14)4-20/h18-20H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGUQSBVDSVSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144352
Record name 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)

CAS RN

10193-98-3
Record name 1,1′-[2-[[(2-Mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl] bis(2-mercaptoacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10193-98-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate)
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